

Spectral Data of 1-ethyl-4-nitro-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 1-ethyl-4-nitro-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1-ethyl-4-nitro-1H-pyrazole**. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a combination of predicted data based on analogous compounds and established experimental protocols for the characterization of pyrazole derivatives. This information is intended to support researchers in the identification, characterization, and application of this compound in drug discovery and development.

Chemical Structure and Properties

- IUPAC Name: **1-ethyl-4-nitro-1H-pyrazole**
- CAS Number: 58793-45-6
- Molecular Formula: C₅H₇N₃O₂
- Molecular Weight: 141.13 g/mol
- Appearance: Expected to be a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **1-ethyl-4-nitro-1H-pyrazole**. These predictions are derived from the analysis of structurally similar compounds and general

principles of spectroscopic interpretation for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	s	1H	H-5
~8.0	s	1H	H-3
~4.3	q	2H	-CH ₂ - (ethyl)
~1.5	t	3H	-CH ₃ (ethyl)

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~140	C-5
~135	C-3
~125	C-4
~45	-CH ₂ - (ethyl)
~15	-CH ₃ (ethyl)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3200	Medium	C-H stretching (aromatic)
~2850-2950	Medium	C-H stretching (aliphatic)
~1550	Strong	Asymmetric NO ₂ stretching
~1350	Strong	Symmetric NO ₂ stretching
~1400-1500	Medium	C=C and C=N stretching (ring)
~1000-1200	Medium	C-N stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
141	High	[M] ⁺ (Molecular Ion)
112	Medium	[M - C ₂ H ₅] ⁺
95	Medium	[M - NO ₂] ⁺
67	Medium	[C ₃ H ₃ N ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **1-ethyl-4-nitro-1H-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-ethyl-4-nitro-1H-pyrazole** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.
- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Accumulate a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
 - Employ a standard pulse sequence with a sufficient number of scans (typically 1024 or more) to obtain a good quality spectrum.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.

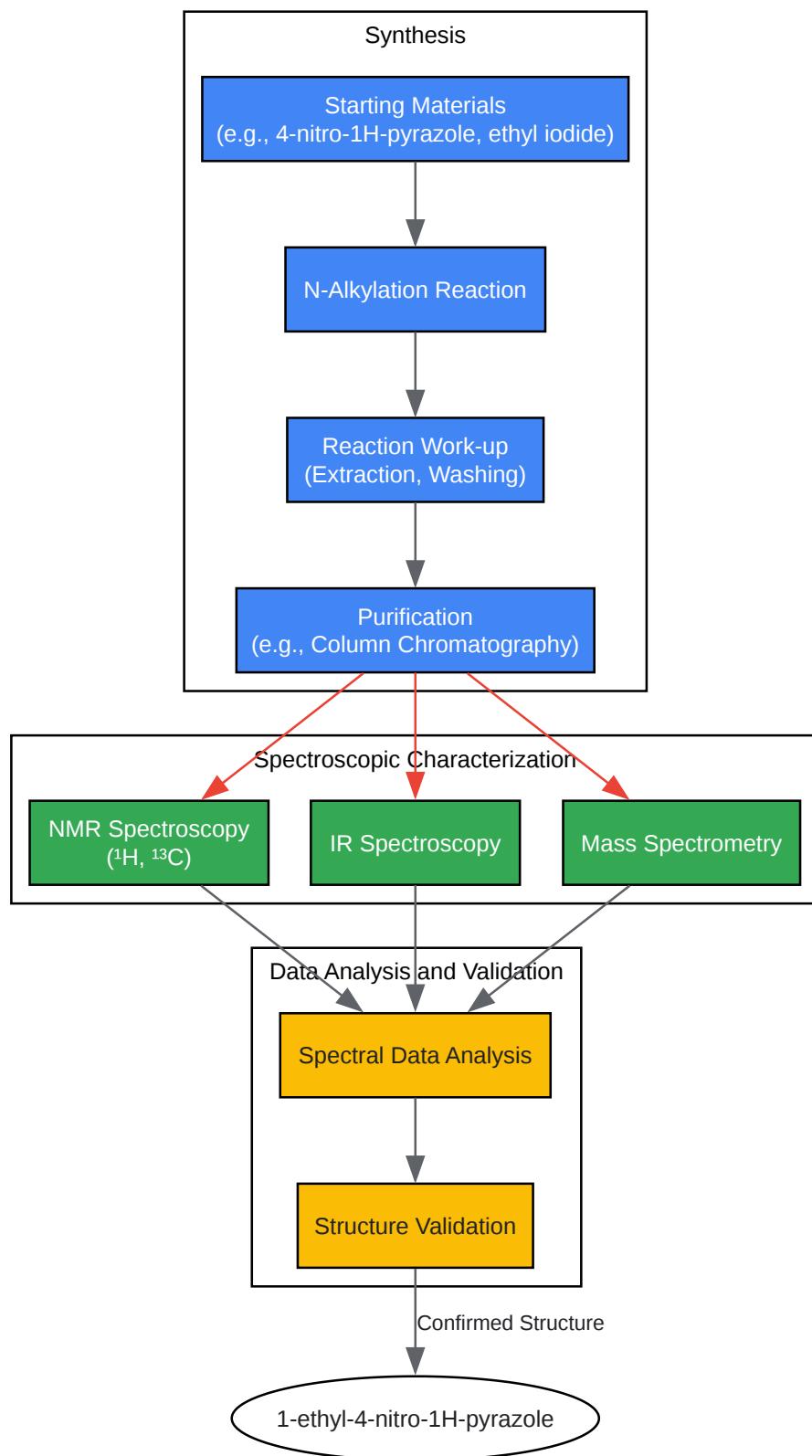
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction and separation.
- GC-MS Conditions:
 - Injection: Inject a small volume (e.g., $1\text{ }\mu\text{L}$) of the sample solution into the GC inlet.
 - Column: Use a standard nonpolar capillary column (e.g., DB-5ms).
 - Temperature Program: Start at a low temperature (e.g., $50\text{ }^{\circ}\text{C}$), hold for a few minutes, and then ramp the temperature up to a higher value (e.g., $250\text{ }^{\circ}\text{C}$) to ensure elution of the compound.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV .
 - Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the molecular weight of the compound (e.g., 200).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **1-ethyl-4-nitro-1H-pyrazole**.



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Caption: Workflow for the synthesis and characterization of **1-ethyl-4-nitro-1H-pyrazole**.

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